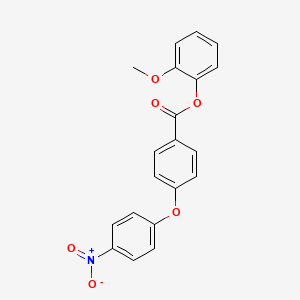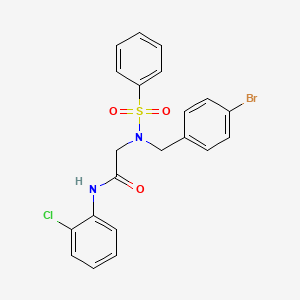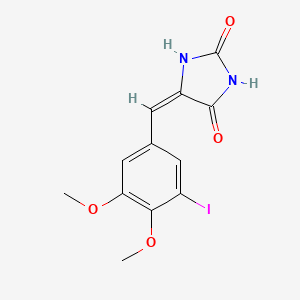![molecular formula C19H17BrN2O6S B3671475 [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate](/img/structure/B3671475.png)
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate
Overview
Description
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, methoxy, morpholine, carbothioyl, and nitrobenzoate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of functional groups through various chemical reactions. Key steps include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Methoxylation: Addition of the methoxy group.
Morpholine Carbothioylation: Attachment of the morpholine and carbothioyl groups.
Nitration: Incorporation of the nitrobenzoate group.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, methanol for methoxylation, morpholine and thiocarbonyl chloride for carbothioylation, and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrobenzoate group may participate in redox reactions, while the morpholine and carbothioyl groups can interact with protein active sites.
Comparison with Similar Compounds
[2-Bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and halogenation patterns.
Roflumilast-related compounds: These compounds share some structural similarities but have different pharmacological properties.
The uniqueness of This compound
Properties
IUPAC Name |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O6S/c1-26-16-11-12(18(29)21-6-8-27-9-7-21)10-14(20)17(16)28-19(23)13-4-2-3-5-15(13)22(24)25/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDFSWAJDOJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3671398.png)
![N-(3,4-dichlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3671401.png)
![2-[(4-methylphenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B3671403.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B3671412.png)
![N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3671420.png)



![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3671454.png)


![3-{[2-(4-morpholinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B3671478.png)


